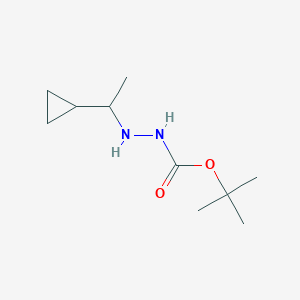
2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile, also known as 2-CMP or 2-Chloro-6-methylpropyl pyridine-4-carbonitrile, is a nitrogen-containing organic compound that has been used in a variety of scientific applications. It is a colorless, crystalline solid that can be synthesized by a variety of methods. It is used in a variety of scientific research applications, including synthesis of organic compounds, as a reagent in organic reactions, and in biochemical and physiological studies.
Applications De Recherche Scientifique
2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in organic reactions. It has also been used in biochemical and physiological studies to study the effects of various compounds on biological systems. In addition, 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile has been used as a starting material for the synthesis of various other compounds, such as 2-chloro-6-methylpropyl-pyridine-4-carbonitrile derivatives.
Mécanisme D'action
The mechanism of action of 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile is not well understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate molecule. This results in a change in the substrate molecule’s structure and function. The exact mechanism of action of 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile is still being studied.
Biochemical and Physiological Effects
2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and anti-bacterial properties. In addition, 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile has been shown to inhibit the growth of certain cancer cells. It has also been found to have antioxidant properties, which may be beneficial in the prevention and treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it can be synthesized in a variety of ways. In addition, 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile is a relatively stable compound and is not easily degraded. However, there are some limitations to its use in laboratory experiments. For example, 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile is highly toxic and should be handled with care. In addition, it is not very soluble in water and may not be suitable for some experiments.
Orientations Futures
There are a number of potential future directions for the use of 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile. For example, it could be used in the synthesis of other compounds, such as pharmaceuticals, or in the development of new drugs. In addition, it could be used to study the effects of various compounds on biological systems, such as the effects of environmental toxins on human health. Furthermore, it could be used to study the effects of various compounds on cancer cells, and to develop new treatments for cancer. Finally, it could be used in the development of new catalysts for organic reactions, as well as for the synthesis of new materials.
Méthodes De Synthèse
2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile can be synthesized by a variety of methods, including the reaction of 2-chloropyridine with 2-methylpropyl bromide in the presence of sodium hydroxide. This reaction is conducted in a basic medium, such as aqueous sodium hydroxide, and yields 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile as a white crystalline solid. In addition, 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile can also be synthesized by the reaction of 2-chloropyridine with 2-methylpropyl chloride in the presence of a base, such as sodium hydroxide.
Propriétés
IUPAC Name |
2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-7(2)6-14-10-4-8(5-12)3-9(11)13-10/h3-4,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWVHDUOLARRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC(=CC(=C1)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile | |
CAS RN |
1552484-17-9 |
Source


|
| Record name | 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-fluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B6598435.png)



![2-chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole](/img/structure/B6598461.png)

![1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate](/img/structure/B6598479.png)
![tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate](/img/structure/B6598480.png)
![[3-(aminomethyl)cyclopentyl]methanamine dihydrochloride](/img/structure/B6598481.png)



